

BAY 2927088: A Novel Reversible Inhibitor Targeting Osimertinib-Resistant NSCLC

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Compound of Interest

Compound Name: BAY 2476568

Cat. No.: B15609960

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Efficacy of BAY 2927088 in Preclinical Models of Osimertinib Resistance.

The emergence of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2] In this context, BAY 2927088 (formerly known as **BAY 2476568**) has emerged as a promising therapeutic agent. Preclinical data indicates that BAY 2927088, a non-covalent, reversible TKI, effectively inhibits EGFR activity in models harboring the C797S mutation, a key mechanism of resistance to osimertinib.[2][3]

Mechanism of Action and Preclinical Efficacy

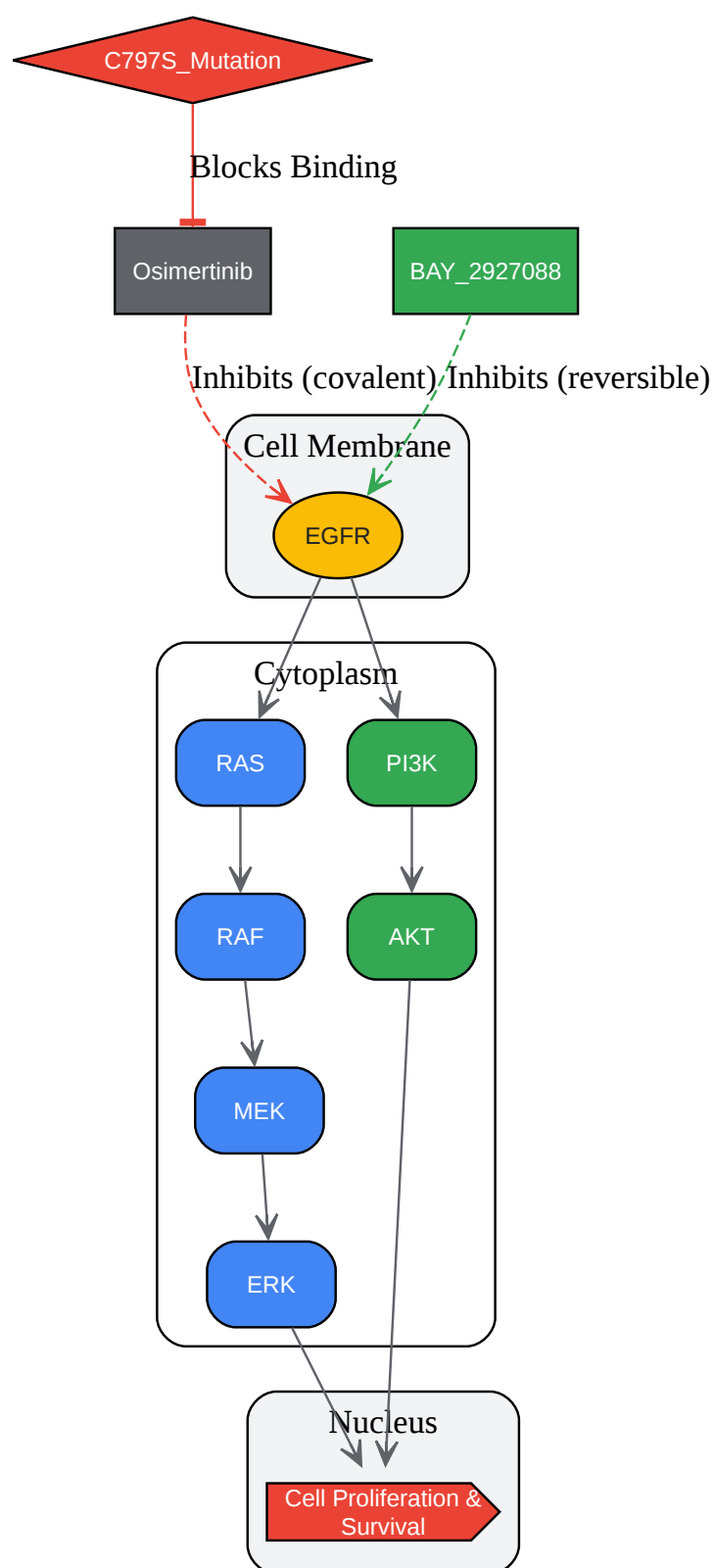
BAY 2927088 is an oral, reversible TKI that potently inhibits mutant EGFR and HER2.[3][4] Its non-covalent binding mode allows it to bypass the C797S mutation that confers resistance to irreversible inhibitors like osimertinib.[2][3]

Preclinical studies have demonstrated the potent and selective activity of BAY 2927088 against various EGFR mutations. In Ba/F3 cellular models, BAY 2927088 showed high activity against the classical EGFR exon 19 deletion (IC₅₀ = 0.16 nM) and L858R activating mutations (IC₅₀ = 0.52 nM), with over 1000-fold selectivity compared to wild-type EGFR (IC₅₀ = 221 nM).[2] Importantly, it retains this potent activity in the presence of the C797S resistance mutation.[2][3]

Furthermore, BAY 2927088 has shown strong potency in models with EGFR exon 20 insertion mutations, demonstrating a 40-fold selectivity for these mutants over wild-type EGFR.[1][2]

Signaling Pathway Inhibition

BAY 2927088 effectively blocks the phosphorylation of HER2, leading to the inhibition of the downstream MAPK signaling pathway.[5] This mechanism is crucial for its anti-proliferative activity in tumor cell lines with HER2 mutations. While specific data on EGFR downstream signaling in osimertinib-resistant models is not yet fully detailed in published literature, the mechanism of action suggests a similar inhibition of EGFR phosphorylation and subsequent blockade of pro-survival pathways like PI3K/AKT and MAPK/ERK.



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EGFR signaling pathway and points of inhibition.

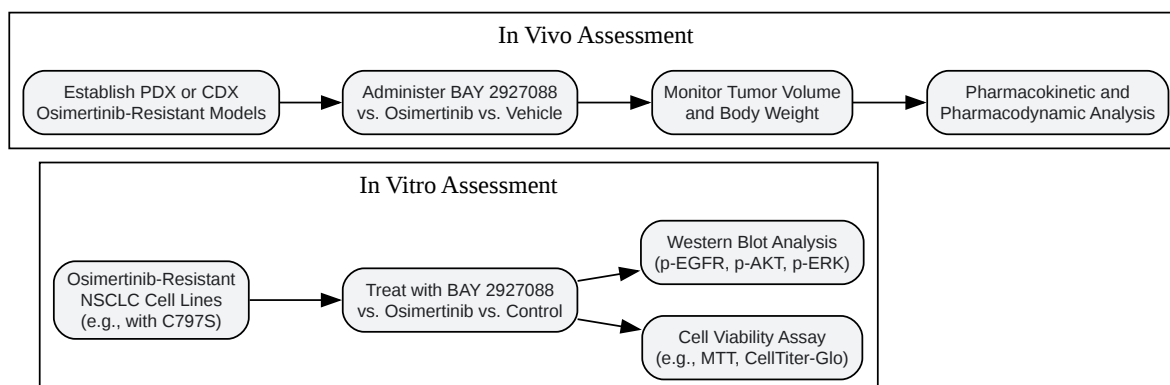
Comparative Efficacy Data

While direct head-to-head comparative studies with osimertinib in resistant models are limited in publicly available literature, the existing data highlights the potential of BAY 2927088.

Compound	Target Mutation(s)	Cell Line Model	IC50 (nM)	Selectivity vs. WT EGFR	Reference
BAY 2927088	EGFR ex19del	Ba/F3	0.16	>1000-fold	[2]
BAY 2927088	EGFR L858R	Ba/F3	0.52	>1000-fold	[2]
BAY 2927088	EGFR exon 20 ins	-	-	40-fold	[1] [2]
BAY 2927088	EGFR C797S	-	Potent activity retained	-	[2] [3]
Osimertinib	EGFR ex19del/T790 M/C797S	-	Activity significantly reduced	-	[1]

In Vivo Studies

The anti-tumor activity of BAY 2927088 has been confirmed in in vivo models. Strong, dose-dependent tumor growth inhibition was observed in patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertion mutations and in models carrying the C797S resistance mutation.[\[3\]](#) Consistent with its selectivity, BAY 2927088 showed no activity in EGFR wild-type tumors, suggesting a potentially favorable safety profile with a wider therapeutic window.[\[2\]](#)



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